Product packaging for 6-chloro-5-fluoro-1-benzothiophene(Cat. No.:CAS No. 1427437-31-7)

6-chloro-5-fluoro-1-benzothiophene

Cat. No.: B6252062
CAS No.: 1427437-31-7
M. Wt: 186.63 g/mol
InChI Key: XEYIQLAUQLFERG-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1-benzothiophene is a fluorinated and chlorinated benzothiophene derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research . The benzothiophene scaffold is a privileged structure in pharmaceuticals, found in commercially available drugs and numerous biologically active compounds . It is frequently investigated for developing new therapeutic agents, with research applications spanning the development of anti-cancer agents , antimicrobials , and materials science . The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a common practice in medicinal chemistry to fine-tune a molecule's properties, and this compound's specific substitution pattern makes it a valuable intermediate for constructing more complex molecular architectures . Researchers utilize this compound in various synthetic methodologies, including cobalt-catalyzed C–H functionalization and annulation reactions, to access functionalized benzothiophenes that are otherwise difficult to prepare . As a key synthetic precursor, this compound enables the exploration of novel structure-activity relationships and contributes to the discovery of compounds with potential activity against various diseases . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1427437-31-7

Molecular Formula

C8H4ClFS

Molecular Weight

186.63 g/mol

IUPAC Name

6-chloro-5-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H

InChI Key

XEYIQLAUQLFERG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)F)Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 5 Fluoro 1 Benzothiophene

Retrosynthetic Analysis and Strategic Precursor Development for Halogenated 1-Benzothiophene Scaffolds

A retrosynthetic analysis of 6-chloro-5-fluoro-1-benzothiophene reveals that the primary challenge lies in the controlled construction of the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) core. The most logical approach involves disconnecting the C-S and C-C bonds of the thiophene ring, leading back to a suitably substituted 1,2-disubstituted-4-fluoro-5-chlorobenzene precursor.

The traditional and most common synthetic strategies involve building the thiophene ring from a benzene core. nih.gov A plausible precursor for this approach would be a 2,3-disubstituted-1-chloro-4-fluorobenzene. For instance, a 2-thio-substituted chlorofluorotoluene derivative could undergo intramolecular cyclization. Alternatively, a directed metalation approach could utilize an N,N-diethyl-4-chloro-3-fluorobenzamide. researchgate.net In this strategy, the powerful amide directing group would facilitate ortho-lithiation, allowing for the introduction of a methylsulfanyl group, which is a key step toward cyclization to form the thioindoxyl intermediate and subsequently the benzothiophene (B83047). researchgate.net

A less conventional but innovative strategy involves a hetero-type benzannulation, where the benzene ring is constructed onto a thiophene core. nih.govresearchgate.net This would require a completely different set of precursors, such as a substituted (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanol, which can undergo a Lewis acid-promoted annulation to form a substituted benzothiophene. nih.gov While this method offers unique regiochemical control, adapting it for the specific 5,6-dihalogenation pattern of the target molecule would require a carefully designed thiophene starting material.

**2.2. Exploration of Diverse Synthetic Routes for this compound Derivatives

The construction and functionalization of the this compound scaffold can be achieved through a variety of powerful chemical transformations. These routes can be broadly categorized by the key bond-forming event: the initial ring formation, subsequent halogenation, or functionalization via cross-coupling.

The formation of the benzothiophene core is the cornerstone of the synthesis. Modern methods offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance over classical approaches.

Transition Metal-Catalyzed Cyclization: Palladium and copper catalysts are widely employed for constructing the benzothiophene ring. One effective method is the palladium iodide-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes in the presence of carbon monoxide and an alcohol, which yields benzothiophene-3-carboxylic esters. acs.org Another approach involves a copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878). organic-chemistry.org

Photocatalytic Radical Annulation: In a greener approach, visible-light photocatalysis can be used to generate benzothiophenes. The reaction of o-methylthio-arenediazonium salts with alkynes, initiated by green light and catalyzed by an organic dye like eosin (B541160) Y, proceeds via a radical annulation process. organic-chemistry.orgacs.org This method is notable for its mild conditions, avoidance of transition metals, and tolerance of halogen substituents. acs.org

Metal-Free Annulation and Cascade Reactions: To further enhance the environmental compatibility of the synthesis, metal-free strategies have been developed. Iodine-catalyzed cascade reactions between substituted thiophenols and alkynes can produce benzothiophene derivatives under solvent-free conditions. organic-chemistry.orgrsc.org Additionally, a metal-free annulation of electrophilic 3-nitrobenzothiophenes with phenols provides a route to complex benzothienobenzofurans, demonstrating a powerful C-C bond-forming strategy on the benzothiophene system. acs.org

Table 1: Summary of Selected Cyclization and Annulation Strategies for Benzothiophene Synthesis
MethodKey Reagents & CatalystsKey FeaturesReference
Palladium-Catalyzed Carbonylative Cyclization2-(methylthio)phenylacetylenes, CO, O₂, PdI₂/KIForms benzothiophene-3-carboxylates; can be performed in recyclable ionic liquids. acs.org
Photocatalytic Radical Annulationo-methylthio-arenediazonium salts, alkynes, eosin Y, visible lightMetal-free, mild conditions, good functional group tolerance, including halogens. acs.org
Copper-Catalyzed Thiolation Annulation2-bromo alkynylbenzenes, Na₂S, CuI/TMEDAEfficient C-S bond formation and cyclization to form 2-substituted benzothiophenes. organic-chemistry.org
Iodine-Catalyzed CascadeThiophenols, alkynes, I₂Metal-free and solvent-free conditions, representing a green synthetic approach. organic-chemistry.orgrsc.org
Hetero-Type Benzannulation(2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols, TiCl₄ or SnCl₄Constructs the benzene ring onto a thiophene core, offering alternative regiochemistry. nih.govresearchgate.net

While the primary halogen atoms of this compound are typically incorporated into the benzene precursor prior to cyclization, electrophilic aromatic substitution (EAS) and directed ortho metalation (DoM) are crucial strategies for the further functionalization of the benzothiophene core.

Electrophilic Aromatic Substitution (EAS): The benzothiophene ring system is susceptible to electrophilic attack. The presence of the electron-donating sulfur atom generally directs incoming electrophiles to the C2 and C3 positions of the thiophene ring. However, the reactivity and regioselectivity are strongly influenced by the existing substituents on the benzene ring. The 5-fluoro and 6-chloro substituents are deactivating via their inductive effects, making further EAS reactions on the benzo portion more challenging than on the thiophene portion. researchgate.net Standard halogenation reactions (e.g., with Cl₂, Br₂ in the presence of a Lewis acid) would likely target the electron-rich C2 or C3 positions. youtube.commasterorganicchemistry.com

Directed Ortho Metalation (DoM): DoM is a significantly more precise tool for regioselective functionalization. wikipedia.orgorganic-chemistry.org This technique relies on a Directed Metalation Group (DMG) to chelate a strong organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position to form a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as a halogen source (e.g., C₂Cl₆, Br₂), to install a halogen atom with pinpoint accuracy. For a pre-formed this compound, a DMG could be installed at the C2 or C3 position to direct further halogenation. More strategically, DoM can be used on a precursor, such as an N,N-diethyl-4-chloro-3-fluorobenzamide, to introduce a thio-functional group at the C2 position, which then serves as a handle for the subsequent thiophene ring formation. researchgate.net The hierarchy of DMG strength (e.g., amide > methoxy) allows for predictable control over the site of metalation. uwindsor.ca

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the structure of halogenated benzothiophenes. The chlorine atom at the C-6 position of this compound can serve as a synthetic handle for introducing a wide variety of substituents, thereby enabling the creation of a library of derivatives.

Suzuki-Miyaura Coupling: This reaction couples the halogenated benzothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups at the C-6 position.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is the premier method for installing alkynyl moieties, which are valuable functional groups for further transformations or for their role in creating conjugated electronic materials.

Heck Coupling: This reaction involves the coupling of the halide with an alkene to form a new, substituted alkene, providing a route to vinylated benzothiophenes.

These cross-coupling reactions dramatically expand the synthetic utility of this compound, transforming it from a simple scaffold into a versatile building block for more complex molecules. rsc.org

Table 2: Key Cross-Coupling Reactions for Functionalizing Halogenated Benzothiophenes
ReactionCoupling PartnerBond FormedTypical CatalystsReference
Suzuki-MiyauraOrganoboron Reagent (R-B(OH)₂)C(sp²)-C(sp²) or C(sp²)-C(sp³)Pd(0) complexes (e.g., Pd(PPh₃)₄), Base rsc.org
SonogashiraTerminal Alkyne (R-C≡CH)C(sp²)-C(sp)Pd(0) complexes, Cu(I) salt (e.g., CuI) rsc.org
HeckAlkene (R-CH=CH₂)C(sp²)-C(sp²)Pd(0) or Pd(II) catalysts, Base rsc.org
C-H ArylationAryl Halide (Ar-X)C(sp²)-C(sp²)Pd complexes (e.g., PEPPSI-IPr) organic-chemistry.org

Catalytic Systems and Ligand Design for Enhanced Synthetic Efficiency

The success of modern synthetic methodologies for preparing complex molecules like this compound hinges on the performance of the catalytic system. The choice of both the metal center and the surrounding ligands is critical for achieving high yields, selectivity, and efficiency.

Palladium Catalysis: Palladium is arguably the most versatile metal for benzothiophene synthesis and functionalization. For cross-coupling reactions, the design of ligands is crucial. N-heterocyclic carbenes (NHCs) have emerged as superior alternatives to traditional phosphine (B1218219) ligands in many cases. For instance, specific PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes with indolyl-based NHC ligands have shown substantially better catalytic activity in Suzuki-Miyaura couplings and C-H arylations compared to standard catalysts. organic-chemistry.org

Copper Catalysis: Copper catalysts are cost-effective and highly effective for certain transformations, particularly C-S bond formations. The combination of CuI with a simple diamine ligand like TMEDA (tetramethylethylenediamine) is effective for promoting the annulation of 2-bromo alkynylbenzenes. organic-chemistry.org

Other Metal Systems: Other transition metals offer unique reactivity. Rhodium(III) has been used for sulfoxide-directed C-H activation followed by cyclization. rsc.org Gold catalysts can promote atom-economic carbothiolation reactions. organic-chemistry.org Lewis acids such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are not transition metals but are essential catalysts for promoting hetero-type benzannulation reactions. nih.govresearchgate.net

The rational design of ligands and the screening of different metal catalysts are ongoing areas of research aimed at improving the synthesis of functionalized heterocycles.

Green Chemistry Principles in the Synthesis of Halogenated Benzothiophenes: Atom Economy, Solvent Selection, and Metal-Free Approaches

Applying green chemistry principles to the synthesis of halogenated benzothiophenes is essential for minimizing environmental impact and improving safety and sustainability.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. Gold-catalyzed carbothiolation reactions are noted for being highly atom-economic. organic-chemistry.org Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, also improve atom and step economy.

Solvent Selection: The choice of solvent is a major contributor to the environmental footprint of a synthesis. Efforts to replace hazardous chlorinated solvents are a priority. The use of recyclable solvent systems, such as the ionic liquid BmimBF₄ in a palladium-catalyzed alkoxycarbonylation, demonstrates a viable green alternative. acs.org In some cases, reactions can be run under solvent-free conditions, as seen in certain iodine-catalyzed cascade reactions for benzothiophene synthesis. organic-chemistry.orgrsc.org

Metal-Free Approaches: While transition metals are powerful catalysts, they can be toxic, expensive, and difficult to remove from the final product. The development of metal-free synthetic routes is a key goal of green chemistry. The use of visible-light photocatalysis with an organic dye catalyst provides an excellent alternative to metal-catalyzed radical reactions, proceeding at ambient temperature using light as the energy source. acs.org Similarly, iodine-catalyzed cyclizations offer a simple, metal-free option for building the benzothiophene core. organic-chemistry.orgrsc.org

By integrating these principles, chemists can develop more sustainable and efficient pathways to valuable compounds like this compound.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The optimization of reaction parameters is a critical aspect of developing efficient synthetic routes to target molecules like this compound. Key parameters that are typically investigated include the choice of catalyst, ligand, solvent, base, reaction temperature, and time. Strategies for yield enhancement often involve a systematic study of these variables to identify the optimal conditions that maximize the formation of the desired product while minimizing side reactions.

For the synthesis of substituted benzothiophenes, palladium- and copper-catalyzed reactions are prevalent. The optimization of these catalytic systems is a primary focus for improving reaction efficiency.

Catalyst and Ligand Screening:

The choice of the palladium or copper catalyst and the associated ligand is paramount in cross-coupling and cyclization reactions. Different catalyst-ligand combinations can significantly influence reaction rates, yields, and selectivity. For instance, in the synthesis of functionalized furans, a related heterocyclic system, a screening of palladium catalysts revealed that PdCl₂(CH₃CN)₂ was superior to Pd(OAc)₂ and Pd(acac)₂ in terms of reaction time and yield. A similar systematic screening would be essential for the synthesis of this compound.

Table 1: Hypothetical Catalyst Screening for a Key C-S Bond Formation Step

EntryCatalyst (mol%)Ligand (mol%)SolventBaseTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)TolueneK₂CO₃10045
2Pd₂(dba)₃ (2.5)Xantphos (5)DioxaneCs₂CO₃11065
3PdCl₂(PPh₃)₂ (5)-DMFNaOtBu9058
4CuI (10)1,10-Phenanthroline (20)DMSOK₃PO₄12072

This table is a hypothetical representation based on common practices in optimizing similar reactions and does not represent actual experimental data for the synthesis of this compound.

Solvent and Base Effects:

Temperature and Reaction Time:

Optimizing the reaction temperature and time is a balancing act between ensuring the reaction proceeds at a reasonable rate and preventing the decomposition of reactants, products, or the catalyst. Higher temperatures can often accelerate reactions but may also lead to the formation of undesired byproducts. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the optimal reaction duration for maximizing the yield of the desired product.

Yield Enhancement Strategies:

Beyond optimizing the core reaction parameters, other strategies can be employed to enhance the yield of this compound. These can include:

Precursor Purity: Ensuring the high purity of starting materials is fundamental, as impurities can interfere with the catalytic process and lead to lower yields.

Slow Addition of Reagents: In some cases, the slow addition of a reactive intermediate or catalyst can help to control the reaction rate, minimize side reactions, and improve selectivity.

Inert Atmosphere: Many catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent catalyst deactivation and improve yields.

Efficient Work-up and Purification: A well-designed work-up procedure to quench the reaction and remove byproducts, followed by an efficient purification method such as column chromatography or recrystallization, is essential for isolating the final product in high purity and yield.

Table 2: Investigated Reaction Parameters for a Hypothetical Intramolecular Cyclization

ParameterCondition 1Condition 2Condition 3Optimal Condition
Catalyst Pd(OAc)₂PdCl₂(dppf)CuIPdCl₂(dppf)
Solvent TolueneDioxaneAcetonitrileDioxane
Base K₂CO₃CsFt-BuOKt-BuOK
Temperature 80 °C100 °C120 °C100 °C
Yield (%) 557872 (with decomposition)78

This table is a hypothetical representation based on common practices in optimizing similar reactions and does not represent actual experimental data for the synthesis of this compound.

By systematically investigating these parameters, a robust and high-yielding synthetic protocol for this compound could be developed. The principles of reaction optimization and yield enhancement are universal in synthetic organic chemistry and would be directly applicable to the production of this specific halogenated benzothiophene.

Chemical Reactivity and Transformation Studies of 6 Chloro 5 Fluoro 1 Benzothiophene

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzothiophene (B83047) Core

The benzothiophene scaffold is a π-electron-rich heterocycle that generally favors electrophilic substitution. For an unsubstituted benzothiophene, the order of positional reactivity for electrophilic attack, such as nitration, is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net The reaction typically occurs selectively at the β-position (C3) of the thiophene (B33073) ring. researchgate.net

In 6-chloro-5-fluoro-1-benzothiophene, the scenario is complicated by the presence of two halogen substituents on the benzene (B151609) ring. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they act as ortho- and para-directors for incoming electrophiles because of resonance effects.

The directing influences on the molecule are as follows:

Thiophene Ring: Intrinsically directs electrophiles to the C3 and C2 positions.

Fluorine at C5: Directs ortho to C4 and C6.

Chlorine at C6: Directs ortho to C5 and C7, and para to C3.

Considering these competing effects, electrophilic substitution is expected to yield a mixture of products. The C3 position is strongly activated by the sulfur atom and receives a para-directing effect from the C6-chlorine, making it a highly probable site for substitution. The C4 and C7 positions are also potential sites due to ortho-directing effects from the fluorine and chlorine atoms, respectively. The least likely positions for attack are C2, C5, and C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Directing Influences Predicted Reactivity
C2 Thiophene ring (secondary) Low
C3 Thiophene ring (primary), Para to C6-Cl High
C4 Ortho to C5-F Moderate

| C7 | Ortho to C6-Cl | Moderate |

Nucleophilic Aromatic Substitution Reactions Involving Chlorine and Fluorine Substituents

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by sufficiently strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.com In this compound, the fused thiophene ring itself is not strongly electron-withdrawing. However, the reactivity can be dramatically enhanced by oxidation of the sulfur atom.

The rate of SNAr reactions with halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon atom, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond. mdpi.com

For this compound, nucleophilic substitution is challenging. However, upon oxidation to the corresponding this compound-1,1-dioxide, the resulting sulfonyl group becomes a powerful electron-withdrawing group. This group strongly activates the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this sulfone, the C4 and C6 positions are activated. A nucleophile could potentially displace the chlorine at C6 or the fluorine at C5. Given the typical leaving group trend and activation, displacement of the fluoride (B91410) at C5 might be kinetically favored under certain conditions, although the chloride at C6 is also a viable leaving group.

Directed Ortho Metalation (DoM) Reactions and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgchem-station.com The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.orgbaranlab.org

In this compound, several groups can direct metalation:

The sulfur atom in the thiophene ring preferentially directs deprotonation to the C2 position. researchgate.net

The fluorine atom at C5 can direct metalation to the C4 position.

The chlorine atom at C6 can direct metalation to the C7 position.

This competition leads to different possible lithiated intermediates depending on the reaction conditions. Deprotonation at C2 is often favored for benzothiophenes. researchgate.net However, the strong directing ability of fluorine could make the C4 proton significantly acidic and accessible. The C7 position is ortho to the chlorine and also adjacent to the thiophene ring, making it another plausible site for metalation. The resulting organolithium intermediates can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce new functional groups at specific positions. organic-chemistry.org

Table 2: Potential Sites for Directed Ortho Metalation (DoM)

Site of Lithiation Directing Group Subsequent Functionalization Product
C2 Sulfur 2-substituted-6-chloro-5-fluoro-1-benzothiophene
C4 Fluorine (at C5) 4-substituted-6-chloro-5-fluoro-1-benzothiophene

| C7 | Chlorine (at C6) | 7-substituted-6-chloro-5-fluoro-1-benzothiophene |

Oxidative and Reductive Transformations of the Benzothiophene System, Including Sulfur Oxidation

The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide). A facile method for oxidizing electron-poor benzothiophenes to their corresponding sulfones utilizes an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net Other common oxidants include meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Sulfide → Sulfoxide: this compound → this compound-1-oxide

Sulfoxide → Sulfone: this compound-1-oxide → this compound-1,1-dioxide

This oxidation profoundly alters the electronic properties of the molecule. The electron-donating character of the thiophene sulfur is transformed into the strongly electron-accepting sulfonyl group. mdpi.com This change enhances the molecule's potential use in materials science and activates the ring for reactions like nucleophilic aromatic substitution. mdpi.comacs.org

Conversely, the thiophene ring of the benzothiophene system can be reduced. For instance, reduction with triethylsilane in an acidic medium can selectively reduce the heterocyclic ring, yielding the corresponding 2,3-dihydro-6-chloro-5-fluoro-1-benzothiophene.

Rearrangement Reactions (e.g., Halogen Dance) and Interconversion of Halogenated Isomers

The "halogen dance" is a base-catalyzed rearrangement wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk The reaction is driven by the formation of the most thermodynamically stable organometallic intermediate. ic.ac.uk It typically occurs upon treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), at low temperatures. wikipedia.orgic.ac.uk

For this compound, a halogen dance could theoretically occur on the benzene ring. The process would involve deprotonation at an available position (e.g., C4 or C7) to form an aryllithium species. This intermediate could then induce a series of halogen-metal exchange steps, leading to the migration of the chlorine or fluorine atom. For example, deprotonation at C4 could lead to an equilibrium between the 4-lithio species and other isomers, potentially resulting in the formation of 5-chloro-6-fluoro-1-benzothiophene or other positional isomers after quenching. The feasibility and outcome of such a rearrangement would depend critically on the relative acidities of the ring protons and the stability of the various lithiated intermediates. ic.ac.ukclockss.org

Heterocyclic Ring-Opening and Re-Cyclization Pathways

The benzothiophene ring is generally stable. However, under specific conditions, ring-opening and re-cyclization can occur. Many synthetic routes to benzothiophenes rely on the cyclization of precursors, which represents the reverse of ring-opening. nih.govnih.govorganic-chemistry.org For example, the electrophilic cyclization of o-alkynyl thioanisoles is a common method for forming the benzothiophene core. nih.gov

Ring-opening of the stable this compound heterocycle is less common but conceivable. For instance, oxidation to the benzothiophene sulfoxide or sulfone can make the heterocyclic ring more susceptible to nucleophilic attack. Michael-type addition of nucleophiles to 2-acylbenzothiophene sulfoxides can lead to 2,3-dihydrobenzothiophene derivatives, indicating a disruption of the thiophene ring's aromaticity. researchgate.net Furthermore, certain photocatalytic reactions involving S-aryl dibenzothiophenium salts (which could be derived from benzothiophenes) can trigger a sequence involving selective bond cleavage, radical cyclization, and rearrangement, ultimately leading to different rearranged scaffolds. acs.org These examples suggest that while direct ring-opening of this compound is not facile, its derivatives can participate in pathways that involve the temporary opening or rearrangement of the thiophene ring.

Advanced Computational and Theoretical Investigations of 6 Chloro 5 Fluoro 1 Benzothiophene

Electronic Structure Elucidation: Molecular Orbitals (HOMO/LUMO), Charge Distribution, and Electrostatic Potential Maps

The electronic properties of 6-chloro-5-fluoro-1-benzothiophene are primarily dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals play a crucial role in determining the molecule's chemical reactivity and its behavior in chemical reactions.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to model the electronic structure of molecules like this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and polarizability. For instance, in related halogenated thiophene (B33073) derivatives, the HOMO-LUMO energy gap has been shown to be a significant factor in their electronic properties.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. In halogenated aromatic compounds, the electronegative halogen atoms, such as chlorine and fluorine, typically create regions of negative potential, while the hydrogen atoms and parts of the aromatic rings exhibit positive potential. This charge distribution influences how the molecule interacts with other chemical species, with electrophilic attacks favored at sites of high electron density (negative potential) and nucleophilic attacks at electron-deficient sites (positive potential). For example, in similar structures, the electronic density is often localized on the π-cloud of the thiophene and benzene (B151609) rings, with additional concentration on halogen atoms due to their electron-withdrawing nature. mdpi.com

Interactive Table: Calculated Electronic Properties of a Representative Halogenated Benzothiophene (B83047)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The values presented are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the most stable energetic conformation. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which provide a good balance of accuracy and computational cost. mdpi.com

The planarity of the benzothiophene ring system is a key feature of its geometry. The substitution of hydrogen atoms with chlorine and fluorine can induce minor distortions in the planarity of the ring. For instance, in a similar molecule, 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene, the aromatic ring was found to be twisted at a dihedral angle of 11.789°. mdpi.com DFT calculations can precisely quantify these deviations.

Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, is also a critical aspect of theoretical investigations. While the benzothiophene core is relatively rigid, rotations around single bonds, if any were present as substituents, would be the primary source of conformational isomerism. For this compound itself, the number of conformers is limited due to the fused ring structure.

Interactive Table: Representative Calculated Geometrical Parameters for a Halogenated Benzothiophene

ParameterBond/AngleCalculated Value
Bond LengthC-S1.75 Å
Bond LengthC-Cl1.73 Å
Bond LengthC-F1.35 Å
Bond AngleC-S-C91.5°

Note: These values are representative and based on DFT calculations for analogous molecules. Specific calculations for this compound are necessary for precise values.

Theoretical Prediction of Spectroscopic Parameters: NMR Chemical Shifts, Vibrational Frequencies (IR, Raman), and Electronic Transitions (UV-Vis)

Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These theoretical predictions can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or conformational dynamics.

Vibrational Frequencies (IR, Raman): DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov The analysis of these vibrational modes can help in assigning specific peaks in the experimental spectra to the stretching and bending motions of particular bonds or functional groups within the molecule.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and corresponding wavelengths, can be used to interpret the absorption bands observed in the experimental UV-Vis spectrum. These transitions typically involve the promotion of an electron from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO).

Interactive Table: Predicted Spectroscopic Data for a Halogenated Aromatic Compound

Spectroscopic DataPredicted Value
¹³C NMR Chemical Shift (C-Cl)128 ppm
¹³C NMR Chemical Shift (C-F)155 ppm
IR Frequency (C-Cl stretch)750 cm⁻¹
UV-Vis λmax290 nm

Note: These are illustrative values. Accurate predictions for this compound require specific, high-level computational studies.

Computational Elucidation of Reaction Mechanisms and Transition State Energies

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, theoretical methods can be employed to study its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The energy of the transition state relative to the reactants is the activation energy.

DFT calculations are frequently used to locate and characterize transition states, providing insights into the feasibility and kinetics of a reaction. rsc.org For example, in reactions involving halogenated arenes, computational studies can elucidate the mechanism of C-F or C-Cl bond activation, which is often a critical step. rsc.org These studies can reveal whether a reaction proceeds through a concerted mechanism (all bond-making and bond-breaking occurs in a single step) or a stepwise mechanism involving intermediates.

Understanding the transition state energies allows for the prediction of reaction rates and the rationalization of observed product distributions. For instance, in regioselective reactions, the transition state leading to the major product will have a lower energy than the transition state leading to the minor product.

Solvent Effects and Intermolecular Interactions: A Computational Perspective

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, computational studies incorporating solvent effects can provide more accurate predictions of properties like UV-Vis spectra and reaction energetics in solution. researchgate.net Furthermore, these models can be used to study intermolecular interactions, such as π-stacking, which are important in the solid-state packing of aromatic molecules and can influence their material properties.

Quantitative Structure-Property Relationships (QSPR) in Halogenated Benzothiophenes Focusing on Chemical and Material Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of halogenated benzothiophenes, QSPR models can be developed to predict various chemical and material properties.

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors can be calculated using computational methods. By applying statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is derived that relates the descriptors to a specific property of interest.

For halogenated benzothiophenes, QSPR studies could be used to predict properties such as:

Boiling point and melting point: These properties are influenced by intermolecular forces, which can be related to descriptors for molecular size, shape, and polarity.

Solubility: The ability of a compound to dissolve in a particular solvent can be modeled using descriptors that capture its polarity and hydrogen bonding capacity.

Electronic properties: Properties relevant to materials science, such as the band gap in organic semiconductors, can be predicted using quantum chemical descriptors. mdpi.com

QSPR provides a valuable tool for screening large libraries of virtual compounds and prioritizing candidates with desired properties for synthesis and experimental testing, thereby accelerating the discovery of new materials with specific applications.

Exploration of Advanced Chemical Applications Non Biological Focus

6-Chloro-5-fluoro-1-benzothiophene as a Synthetic Intermediate for Complex Chemical Structures

The strategic placement of chloro and fluoro substituents on the benzothiophene (B83047) core makes this compound a valuable intermediate in multi-step organic synthesis. These halogen atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

For instance, the carbon-chlorine and carbon-fluorine bonds can be selectively activated under different reaction conditions, enabling a stepwise and controlled elaboration of the benzothiophene skeleton. This regioselective functionalization is crucial for building intricate structures with precisely defined properties. The presence of the sulfur atom in the thiophene (B33073) ring also influences the reactivity of the molecule, often directing metallation or other substitution reactions to specific positions. This controlled reactivity is instrumental in the synthesis of larger, polycyclic aromatic systems or molecules with tailored electronic properties.

The versatility of benzothiophene derivatives as synthetic intermediates is well-documented. They are used as starting materials for the synthesis of larger, often biologically active structures. chemenu.com For example, various substituted benzothiophenes are key precursors in the synthesis of pharmaceuticals like raloxifene, zileuton, and sertaconazole. chemenu.com While this article focuses on non-biological applications, the synthetic methodologies developed for these drugs are often transferable to the synthesis of advanced materials.

A general strategy involves the initial synthesis of a functionalized benzothiophene, which then undergoes further reactions. For example, a three-component catalytic amino etherification of alkenes has been demonstrated with benzothiophene derivatives, showcasing their utility in constructing complex molecules with potential applications in materials science. acs.org

Integration into Novel Materials for Organic Electronics and Photonics

The inherent electronic properties of the benzothiophene core make it an attractive building block for organic electronic and photonic materials. The extended π-conjugated system facilitates charge transport, a critical requirement for semiconductors, while the ability to modify the core structure allows for the fine-tuning of optical and electronic properties.

Charge Transport Characteristics in Benzothiophene-Based Organic Semiconductors

Benzothiophene derivatives, particularly those that form ordered structures like rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), are renowned for their excellent charge transport characteristics. rsc.orgresearchgate.net These materials often exhibit high charge carrier mobilities, a key performance metric for organic field-effect transistors (OFETs). researchgate.netacs.org The efficiency of charge transport is highly dependent on the molecular packing in the solid state. acs.org

Several factors influence the charge transport properties of benzothiophene-based materials:

Side-Chain Engineering: The nature and length of alkyl side-chains attached to the BTBT core play a critical role in controlling the molecular ordering and, consequently, the charge-carrier mobility. rsc.org Longer alkyl chains can lead to more ordered structures and improved charge transport. rsc.org

Fluorine Substitution: The introduction of fluorine atoms can significantly impact the electronic properties and molecular packing of organic semiconductors. nih.gov In some cases, fluorination can enhance the electron-accepting ability of the material, leading to improved n-type or ambipolar transport.

Crystal Packing: The arrangement of molecules in the crystal lattice dictates the degree of intermolecular electronic coupling. Strong π-π stacking is generally desirable for efficient charge transport. researchgate.net

Compound TypeKey Structural FeatureImpact on Charge TransportReference
Alkyl-substituted BTBTsLong alkyl side-chainsRegulates intrinsic disorder, enhances charge-carrier mobility. rsc.org
Fluorinated pentamersFluorine substitutionInfluences optoelectronic properties and ordering. nih.gov
diCnBTBT–FmTCNQ co-crystalsAddition of alkyl side chainsDecreases through-space transfer integrals between neighboring stacks. rsc.org

Photophysical Properties and Luminescence in Advanced Optoelectronic Systems

Benzothiophene derivatives also exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The emission color and quantum efficiency of these materials can be tuned through chemical modification.

Key photophysical properties include:

Absorption and Emission: Benzothiophenes typically absorb UV light and can emit in the visible spectrum. Compared to its constituent parts, benzene (B151609) and thiophene, benzo[b]thiophene shows significantly more emissive properties. researchgate.net

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the emission process, can be enhanced by structural modifications. For example, sulfur oxidation in certain BTBT derivatives has been shown to lead to impressive quantum yields above 99%. mdpi.com

Electrochemiluminescence (ECL): Some thiophene-based chromophores exhibit stable ECL, which has been utilized in the development of sensitive chemical sensors. rsc.org

The photophysical properties are closely linked to the molecular structure. For instance, increasing the number of thiophene units in a π-conjugated system can influence the absorption and emission characteristics. rsc.org

Compound/SystemPhotophysical PropertyObservationReference
Benzo[b]thiopheneEmissionSignificantly more emissive compared to benzene and thiophene. researchgate.net
Oxidized 2,7-diBr-BTBT derivativesQuantum YieldExceeded 99%. mdpi.com
Thiophene-based π-conjugated chromophoresElectrochemiluminescenceExhibited stable cathode electrochemiluminescence. rsc.org

Role in Agrochemical Chemistry: Synthesis of Precursors and Intermediates (excluding bioactivity, efficacy, and toxicology studies)

In the field of agrochemical chemistry, this compound can serve as a valuable precursor for the synthesis of more complex molecules. The halogen substituents provide reactive sites for the introduction of various functional groups that are common in agrochemical structures. While this section explicitly excludes the biological activity of the final products, the synthetic utility of the benzothiophene core is of primary importance.

The synthesis of agrochemicals often involves multi-step sequences where a core heterocyclic structure is elaborated. The benzothiophene moiety can be a key building block in this process. For instance, the synthesis of thiophene analogues of certain biologically active compounds demonstrates the role of thiophene derivatives as foundational structures. nih.gov

The development of novel synthetic routes to functionalized benzothiophenes is an active area of research. For example, visible-light-promoted cyclization of disulfides and alkynes provides a practical method for synthesizing substituted benzothiophenes. rsc.org Such methodologies could be applied to produce intermediates for the agrochemical industry.

Applications in Chemo-sensing and Molecular Recognition Systems (excluding biological sensing)

The ability of benzothiophene derivatives to interact with various analytes through non-covalent interactions, coupled with their favorable photophysical properties, makes them promising candidates for the development of chemosensors. These sensors can be designed to detect specific ions or molecules through changes in their optical or electronic properties upon binding.

The design of a benzothiophene-based chemosensor would involve incorporating a recognition unit that selectively binds to the target analyte and a signaling unit (the benzothiophene core) that transduces this binding event into a measurable signal, such as a change in fluorescence or color.

For example, Schiff base ligands containing a benzo[b]thiophene moiety have been synthesized and their coordination with metal ions studied. rsc.org While the focus of that particular study was on biological applications, the underlying chemistry of metal ion coordination is directly relevant to the development of ion-selective chemosensors. The changes in the UV-vis spectra of these compounds upon complexation with metals like Ni(II) and Mn(II) demonstrate the principle of optical sensing. rsc.org

Furthermore, the electrochemiluminescence of thiophene-based chromophores has been harnessed to create highly sensitive sensors for molecules like dopamine. rsc.org This highlights the potential of benzothiophene derivatives in the construction of advanced chemo-sensing platforms for non-biological targets as well.

Future Directions and Emerging Research Challenges in 6 Chloro 5 Fluoro 1 Benzothiophene Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Site-Selective Functionalization

The synthesis of functionalized benzothiophenes is a cornerstone of medicinal and materials chemistry. The development of novel and sustainable synthetic methodologies for the site-selective functionalization of the 6-chloro-5-fluoro-1-benzothiophene core is a critical area of ongoing research. Traditional methods for the synthesis of benzothiophene (B83047) derivatives often involve multi-step procedures. For instance, the reaction of cinnamic acid with thionyl chloride in pyridine (B92270) and chlorobenzene (B131634) can produce 3-chlorobenzo[b]thiophene-2-carbonylchloride. wisdomlib.org Another approach involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with 4-aminoacetophenone in acetone. researchgate.net

More advanced and sustainable methods are being explored. A palladium-iodide/potassium iodide (PdI₂/KI) catalytic system has been shown to enable the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. This reaction proceeds through a cascade mechanism involving oxidative cyclization to form the benzothiophene ring, followed by carbon monoxide insertion and nucleophilic displacement. Key parameters for this reaction include a catalyst loading of 1.7–5 mol% PdI₂, methanol (B129727) or ionic liquids as the solvent, a temperature of 75–100°C, and a pressure of 40 atm of a CO-air mixture.

Furthermore, the functionalization of the benzothiophene ring system is of great importance. For example, the synthesis of various heterocyclic compounds like oxapyrimidines, isoxazolines, pyrazoles, and thiopyrimidines can be achieved from chalcones derived from 3-chlorobenzothiophene-2-carboxamide. researchgate.net These reactions highlight the versatility of the benzothiophene core in accessing a diverse range of chemical structures.

Unexplored Reactivity Profiles and Reaction Pathways under Mild Conditions

Understanding the reactivity of this compound is crucial for its application in various chemical transformations. The presence of chloro and fluoro substituents on the benzo[b]thiophene ring suggests that the compound primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Recent research has focused on exploring new reaction pathways under mild conditions. For example, a three-component amino etherification of alkenes has been developed using a copper-catalyzed system. acs.orgacs.org This method allows for the incorporation of aliphatic amines and alkyl or aryl ethers onto alkenes. acs.org The reaction mechanism involves the formation of an aminium radical cation, which reacts with the alkene to form a carbon radical intermediate. acs.org This is followed by a C-O bond formation step facilitated by silyl (B83357) ethers. acs.orgacs.org This methodology has been successfully applied to various heterocycles, including benzothiophene derivatives. acs.org

The development of such reactions under mild conditions is a significant advancement, as it offers a more sustainable and efficient way to synthesize complex molecules. Further exploration of the reactivity of this compound with different catalytic systems and reaction partners will undoubtedly unveil new and valuable chemical transformations.

Advances in High-Throughput Computational Screening and Rational Design of Benzothiophene Derivatives

Computational methods have become indispensable tools in modern drug discovery and materials science. High-throughput computational screening and rational design are being increasingly applied to the study of benzothiophene derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, has been used to investigate the potential of benzothiophene derivatives as novel antibiotics against multidrug-resistant strains of Staphylococcus aureus. imist.maresearchgate.net These models, developed using techniques like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR), have shown strong predictive capabilities. imist.maresearchgate.net

Molecular docking studies are another powerful computational tool used to understand the interactions between benzothiophene derivatives and their biological targets. imist.ma For example, docking studies have revealed critical interactions between benzothiophene compounds and target proteins in MRSA, MSSA, and daptomycin-resistant strains of S. aureus. imist.ma Such computational insights are invaluable for the rational design of new and more potent therapeutic agents.

The integration of computational screening with synthetic efforts allows for a more targeted and efficient discovery process. By predicting the biological activity and physicochemical properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Integration into Next-Generation Functional Materials with Tunable Electronic and Optical Properties

Benzothiophene-based materials have shown great promise in the field of organic electronics due to their unique electronic and optical properties. The this compound scaffold, with its specific substitution pattern, offers opportunities for the development of next-generation functional materials with tunable properties.

Quantum chemical studies have been employed to investigate the structural, electronic, optical, and vibrational properties of benzothiazole (B30560) derivatives, which are structurally related to benzothiophenes. researchgate.netresearchgate.net These studies, often using methods like Density Functional Theory (DFT), provide valuable insights into the molecular structure, bond lengths, and vibrational frequencies of these compounds. researchgate.netresearchgate.net For example, the calculated C-Cl bond distance in a chlorinated benzothiazole derivative was found to be 1.760 Å. researchgate.net Such data is crucial for understanding the fundamental properties of these molecules and for designing new materials with desired characteristics.

The development of conjugated polymers containing thiophene (B33073) units has also been a significant area of research. nih.gov These materials have applications in biosensors and high-throughput screening platforms. nih.gov The ability to tune the electronic and optical properties of benzothiophene derivatives through chemical modification makes them attractive building blocks for a wide range of functional materials, including those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Challenges in Scalable and Economical Production for Industrial Chemical Applications

While the synthesis of this compound and its derivatives on a laboratory scale is well-established, the transition to scalable and economical production for industrial applications presents significant challenges. The development of safe and cost-effective synthetic routes is paramount for the commercial viability of any chemical compound.

Research into scalable synthesis has been reported for related heterocyclic compounds. For example, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for anti-infective agents, has been developed on a kilogram scale. researchgate.net This process utilizes an inexpensive methyl chlorodifluoroacetate/KF/CuI system for trifluoromethylation. researchgate.net Similarly, continuous flow systems are being explored for the scalable synthesis of other heterocyclic compounds, as they can offer improved safety and reaction kinetics. researchgate.net

Addressing the challenges of scalable production will require a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and process optimization. The development of robust and efficient manufacturing processes will be crucial for unlocking the full potential of this compound and its derivatives in various industrial applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-chloro-5-fluoro-1-benzothiophene, and how do they differ in efficiency?

  • Methodological Answer : The synthesis of benzothiophene derivatives often employs intramolecular cyclization. For this compound, two key approaches are:

  • Palladium-catalyzed aryl–S bond formation : Utilizes thioenol precursors with Pd catalysts, enabling disulfide intermediates and C–H activation for ring closure (Scheme 40a in ).
  • Ullmann-type copper-mediated coupling : Involves brominated substrates and dithioesters under basic conditions (Scheme 40b in ).
    Yield optimization requires adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Comparative studies show Pd-catalyzed methods offer higher regioselectivity, while copper-based methods are cost-effective for scalable synthesis.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. The fluorine atom induces deshielding in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 216.98) and isotopic patterns for Cl/F .
  • X-ray crystallography : Resolve crystal packing and bond angles, critical for confirming regiochemistry in polyhalogenated benzothiophenes.

Q. What databases are most effective for retrieving prior literature on this compound?

  • Methodological Answer : Prioritize:

  • SciFinder : Use keywords like "this compound synthesis" or "benzothiophene halogenation" with filters for reaction yield and mechanism .
  • Reaxys : Search CAS numbers (e.g., 328-87-0 for related analogs) and apply "substructure" queries to identify analogous synthetic pathways.
  • PubMed : For pharmacological studies, combine terms like "benzothiophene SAR" and "kinase inhibition".

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated benzothiophenes?

  • Methodological Answer :

  • Cross-validate techniques : Combine 19^19F NMR (to detect fluorine coupling) with 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
  • Replicate syntheses : Systematically vary reaction conditions (e.g., solvent, catalyst) to isolate intermediates and identify side products causing spectral discrepancies.

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Directing groups : Introduce temporary groups (e.g., -Bpin) at the 3-position to steer Suzuki-Miyaura couplings toward the 2-position.
  • Solvent effects : Polar aprotic solvents (DMSO) enhance electrophilic substitution at electron-deficient positions (e.g., para to fluorine).
  • Catalyst screening : Test Pd(OAc)2_2/XPhos systems for C–Cl activation, which tolerate steric hindrance from the fused thiophene ring.

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on halogen bonding between fluorine and backbone carbonyls.
  • ADMET prediction : Apply SwissADME to assess logP (target <3.5), solubility (AlogS >-4.5), and CYP450 inhibition risks .
  • SAR libraries : Generate derivatives via virtual halogen scanning (e.g., replacing Cl with Br) and evaluate ΔG binding energies.

Q. What safety protocols are critical when handling chlorinated benzothiophenes?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving volatile chlorinated intermediates (e.g., 2-chloro-5-fluorobenzaldehyde).
  • PPE : Wear nitrile gloves and goggles to prevent dermal exposure; chlorinated aromatics are potential irritants.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3_3 before aqueous disposal.

Methodological Frameworks

Q. How to design experiments for SAR studies on this compound derivatives?

  • Answer : Apply the PICO framework :

  • Population : Target enzyme (e.g., EGFR kinase).
  • Intervention : Derivative libraries (e.g., varying substituents at positions 2 and 5).
  • Comparison : IC50_{50} values against reference inhibitors (e.g., gefitinib).
  • Outcome : Correlate structural modifications with inhibitory potency .

Q. What criteria evaluate the feasibility of novel synthetic routes?

  • Answer : Use the FINER framework :

  • Feasible : Assess reagent availability (e.g., Pd catalysts vs. Cu).
  • Interesting : Novelty in regiocontrol or green chemistry metrics (E-factor).
  • Novel : Patent landscape analysis via Google Patents.
  • Ethical : Minimize hazardous waste (e.g., avoid CCl4_4).
  • Relevant : Alignment with medicinal chemistry goals (e.g., fragment-based drug design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.